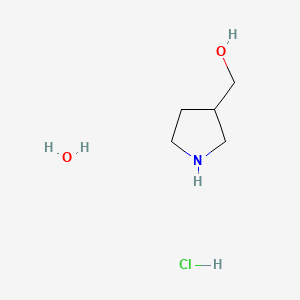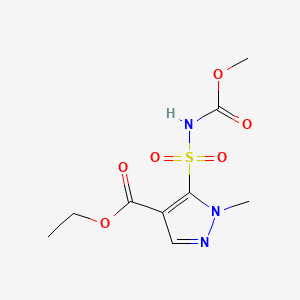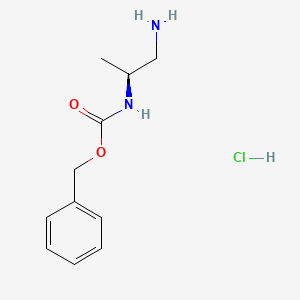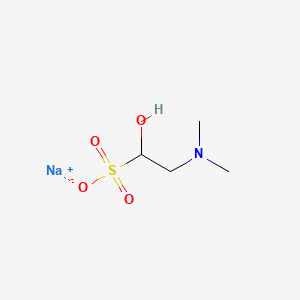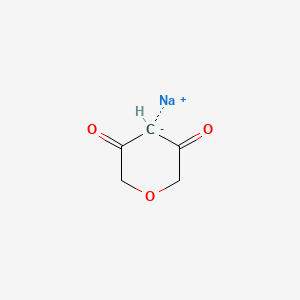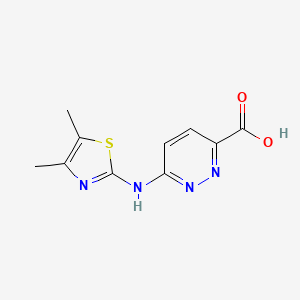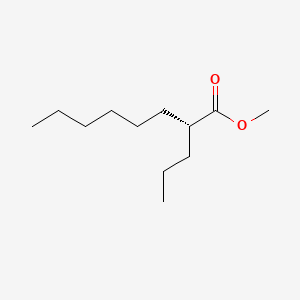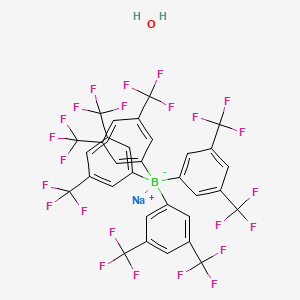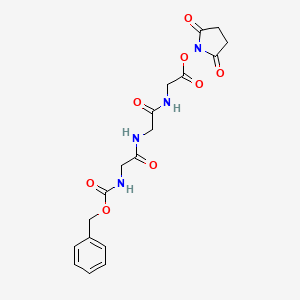
Z-Gly-Gly-Gly-OSu
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Z-Gly-Gly-Gly-OSu” is a chemical compound with the molecular formula C14H14N2O6 . It is a derivative of glycine, which is the smallest dipeptide and has been synthesized by many approaches in the last 100 years .
Synthesis Analysis
The synthesis of Gly-Gly-type (E)-methylalkene and (Z)-chloroalkene dipeptide isosteres, which are similar to “this compound”, is realized by organocuprate-mediated single electron transfer reduction . These synthetic isosteres can be used in Fmoc-based solid phase peptide synthesis, resulting in the preparation of the 14-mer RGG peptidomimetics containing an (E)-methylalkene or a (Z)-chloroalkene unit .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C14H14N2O6 . The molecular weight of this compound is 306.27 .Aplicaciones Científicas De Investigación
Peptide and Protein Research
Z-Gly-Gly-Gly-OSu plays a critical role in the study of peptide and protein structures, particularly in the synthesis and stabilization of collagen-like peptides. Beck et al. (2000) utilized similar peptide sequences to study the impact of mutations on the triple-helix stability of collagen, which is significant in understanding diseases like osteogenesis imperfecta. This research demonstrated how substitutions at the Gly site within the collagen triple helix could dramatically destabilize the structure, providing insights into the molecular basis of this condition (Beck et al., 2000).
Molecular Epidemiology
Although not directly linked to this compound, studies on peptides and their sequences contribute to broader research applications such as molecular epidemiology. For instance, Páez et al. (2007) investigated the genetic diversity of rabies viruses in Colombia through the sequencing of the nucleoprotein gene, highlighting the importance of understanding peptide sequences in tracking disease patterns and reservoirs (Páez et al., 2007).
Protein Functionality and Modification
The study of protein Z, as detailed by Broze and Miletich (1984), involves understanding the function of proteins and their interaction with other molecules, which could be facilitated by modifying peptides like this compound. Their research aimed to purify and describe the properties of protein Z, contributing to our knowledge of protein functionalities and their roles in physiological processes (Broze & Miletich, 1984).
Peptide Conformation and Stability
Research on peptide conformation, such as the study by Perly et al. (1983) on the tetrapeptide Gly-Pro-Gly-Gly, provides fundamental insights into peptide structure and stability, which are essential for the development of therapeutic peptides and understanding protein folding mechanisms (Perly et al., 1983).
Nanotechnology and Material Science
This compound and similar compounds find applications in nanotechnology and material science. For example, the synthesis of silver nanoparticles using amino acids showcases the intersection of peptide chemistry and nanomaterials, offering novel approaches to materials synthesis and characterization (S. K, 2022).
Mecanismo De Acción
Target of Action
Z-Gly-Gly-Gly-OSu is a derivative of glycine . Glycine is a non-essential amino acid that plays a crucial role in the production of proteins, DNA, and phospholipids, and contributes to muscle growth and energy regulation.
Mode of Action
As a glycine derivative, it may influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage . These effects are generally associated with amino acids and their derivatives.
Propiedades
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O8/c23-13(20-10-17(27)30-22-15(25)6-7-16(22)26)8-19-14(24)9-21-18(28)29-11-12-4-2-1-3-5-12/h1-5H,6-11H2,(H,19,24)(H,20,23)(H,21,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTQMBDPUZSXHOK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CNC(=O)CNC(=O)CNC(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

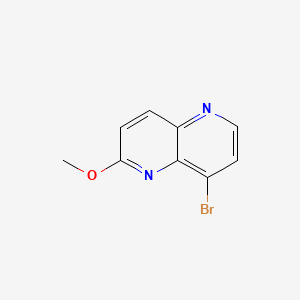
![potassium (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylate](/img/structure/B592070.png)
![[4-(Hydroxymethyl)pyridin-3-yl]methanol](/img/structure/B592073.png)
